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Compound of Interest

Compound Name: AMG-548 dihydrochloride

Cat. No.: B15379642 Get Quote

A Note on Data Availability: Publicly available information on the in vivo efficacy of AMG-548, a

selective p38α inhibitor, is limited. While early clinical trials were initiated, detailed efficacy

results have not been widely published. It has been reported that despite its potent in vitro

activity, concerns regarding elevated liver enzymes may have impacted its clinical

development.[1] This guide therefore presents the available in vitro data for AMG-548 and

contrasts it with the extensive preclinical and clinical efficacy data of AMG 510 (Sotorasib), a

landmark inhibitor of KRAS G12C. This comparison serves to highlight the distinct mechanisms

and therapeutic applications of these two targeted therapies developed by Amgen.

In Vitro Efficacy
The in vitro potency of AMG-548 and AMG 510 reflects their high selectivity for their respective

targets. AMG-548 demonstrates potent inhibition of the p38α kinase and subsequent cytokine

release, while AMG 510 effectively targets the mutant KRAS G12C protein, leading to the

suppression of downstream signaling pathways.
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Parameter AMG-548
AMG 510
(Sotorasib)

Reference

Target p38α KRAS G12C [2]

Ki (p38α) 0.5 nM - [2]

Ki (p38β) 36 nM - [2]

Ki (p38γ) 2600 nM - [2]

Ki (p38δ) 4100 nM - [2]

IC50 (LPS-stimulated

TNFα in whole blood)
3 nM - [2]

IC50 (LPS-stimulated

IL-1β in whole blood)
7 nM - [2]

IC50 (TNFα-induced

IL-8 in whole blood)
0.7 nM - [2]

IC50 (IL-1β-induced

IL-6 in whole blood)
1.3 nM - [2]

Cellular p-ERK IC90 -

Not specified, but

potent inhibition

observed

[3]

Effect on Cell Viability -

Selectively impairs

viability of KRAS

G12C mutant cell

lines

[4]

In Vivo Efficacy
The in vivo efficacy of AMG 510 has been demonstrated in various preclinical models and

subsequently confirmed in clinical trials for the treatment of KRAS G12C-mutated non-small

cell lung cancer (NSCLC).[5][6] In contrast, detailed in vivo efficacy data for AMG-548 in

disease models is not readily available in the public domain. The provided pharmacokinetic

data indicates good oral bioavailability in preclinical species.[2]
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AMG-548 Pharmacokinetics[2]

Species Oral Bioavailability (F) Half-life (t1/2)

Rat 62% 4.6 hours

Dog 47% 7.3 hours

AMG 510 (Sotorasib) In Vivo Efficacy in Xenograft Models

Model Treatment Outcome Reference

H358 xenografts

(KRAS G12C)

10-180 mg/kg, daily

oral gavage for 21

days

Dose-dependent

tumor regression; 180

mg/kg led to 90%

tumor growth

inhibition and 30%

complete regression.

[4]

A549 xenografts

(KRAS wild-type)
Not specified No significant effect. [4]

Patient-derived

xenograft (PDX)

model of KRAS G12C

colorectal cancer

100 mg/kg, oral

Reduced tumor

volume by 65% after

28 days.

[4]

MIA PaCa-2 T2

xenografts
Not specified

Dose-dependent

tumor growth

inhibition.

[3]

Signaling Pathways
The distinct mechanisms of action of AMG-548 and AMG 510 are best understood by

visualizing their respective signaling pathways.
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Environmental Stress / Inflammatory Cytokines

Upstream Kinases

p38 MAPK

Downstream Effectors

Cellular Response

UV, Osmotic Shock, Cytokines (TNFα, IL-1β)

MAP3K (e.g., ASK1, TAK1)

MAP2K (MKK3/6)

p38α

MAPKAPK2 Transcription Factors (e.g., ATF2, CREB)

Inflammation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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